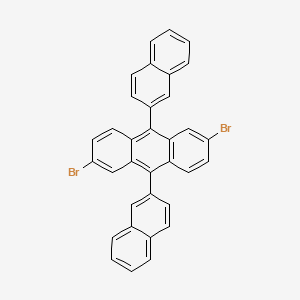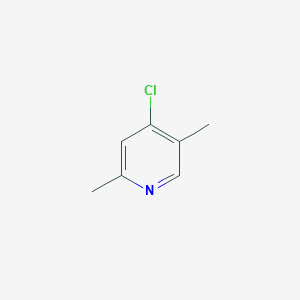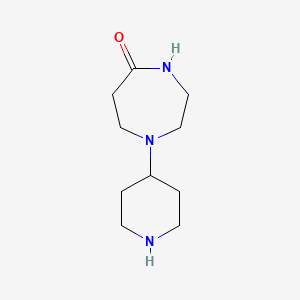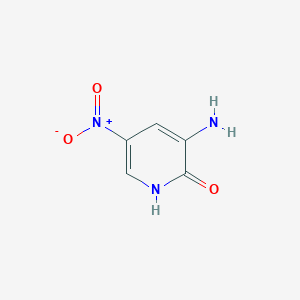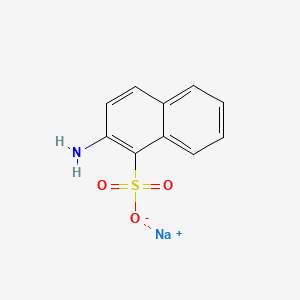
Sodium 2-aminonaphthalene-1-sulphonate
Übersicht
Beschreibung
Sodium 2-aminonaphthalene-1-sulphonate is a chemical compound with the molecular formula C10H8NNaO3S and a molecular weight of 245.23 g/mol .
Synthesis Analysis
The synthesis of Sodium 2-aminonaphthalene-1-sulphonate involves a two-step reaction process. The first step involves the dissolution of 2-Aminonaphthalene-1-sulfonic acid in a sodium hydroxide solution. This is followed by the addition of a salicylaldehyde solution. The mixture is then heated in a water bath and stirred for 3 hours at 338 K .Molecular Structure Analysis
The molecular structure of Sodium 2-aminonaphthalene-1-sulphonate is represented by the formula C10H8NNaO3S .Chemical Reactions Analysis
Sodium 2-aminonaphthalene-1-sulphonate can participate in various chemical reactions. For instance, it can be used in the synthesis of Schiff base compounds, which can interact with human serum albumin . Sodium sulfinates, including Sodium 2-aminonaphthalene-1-sulphonate, can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Organosulfur Compounds
- Application Summary: Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
- Methods of Application: The specific methods of application depend on the type of reaction being performed. For example, in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, sodium sulfinates are used under specific reaction conditions .
- Results or Outcomes: The use of sodium sulfinates has led to remarkable advancement in synthesizing various organosulfur compounds .
2. Key Materials for Sodium-Ion Batteries
- Application Summary: Sodium-ion batteries (SIBs) have been considered as a potential large-scale energy storage technology, especially for sustainable clean energy like wind, solar, and wave . The development of promising host materials with the ability of fast, stable, and efficient sodium-ion insertion/extraction is key to promoting SIBs .
- Methods of Application: The optimization of the electrolyte, the matching of cathode and anode materials, and the construction of sodium-ion full batteries with high-performance, high-safety, and low cost are urgently needed .
- Results or Outcomes: Despite challenges of low specific energy, unsatisfactory rate capability, and short cycling life caused by the heavy mass and large radius of Na+ ions, research progress and insights on key materials (including cathode, anode, and electrolyte) for Na storage have been summarized .
3. Sulfonyl Radical-Triggered Ring-Closing Sulfonylation
- Application Summary: Sodium sulfinates have been used in sulfonyl radical-triggered ring-closing sulfonylation . This is a significant achievement in the field of organic chemistry .
- Methods of Application: The specific methods of application depend on the type of reaction being performed .
- Results or Outcomes: This method has allowed for the development of new synthetic pathways and the creation of complex organic compounds .
4. Photoredox Catalytic Transformations
- Application Summary: Sodium sulfinates have been used in photoredox catalytic transformations . This is a promising area of research that has seen substantial progress over the last decade .
- Methods of Application: The specific methods of application depend on the type of reaction being performed .
- Results or Outcomes: The use of sodium sulfinates in photoredox catalytic transformations has led to the development of new synthetic methodologies .
5. Multicomponent Reactions
- Application Summary: Sodium sulfinates have been used in multicomponent reactions . This is a significant achievement in the field of organic chemistry .
- Methods of Application: The specific methods of application depend on the type of reaction being performed .
- Results or Outcomes: This method has allowed for the development of new synthetic pathways and the creation of complex organic compounds .
6. Electrochemical Synthesis
- Application Summary: Sodium sulfinates have been used in electrochemical synthesis . This is a promising area of research that has seen substantial progress over the last decade .
- Methods of Application: The specific methods of application depend on the type of reaction being performed .
- Results or Outcomes: The use of sodium sulfinates in electrochemical synthesis has led to the development of new synthetic methodologies .
Safety And Hazards
Zukünftige Richtungen
The future directions for Sodium 2-aminonaphthalene-1-sulphonate could involve further exploration of its potential applications in biomedical research, given its ability to interact with human serum albumin . Additionally, its role as a building block for synthesizing organosulfur compounds suggests potential applications in the field of organic chemistry .
Eigenschaften
IUPAC Name |
sodium;2-aminonaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKQWFQWHHSLDU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179934 | |
| Record name | Sodium 2-aminonaphthalene-1-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-aminonaphthalene-1-sulphonate | |
CAS RN |
25293-52-1 | |
| Record name | Sodium 2-aminonaphthalene-1-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025293521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-aminonaphthalene-1-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-aminonaphthalene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



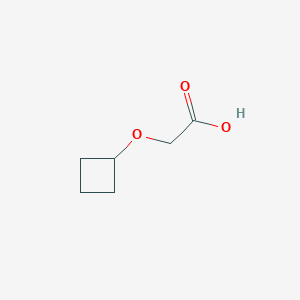
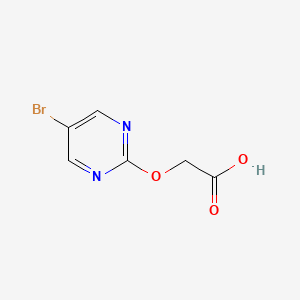
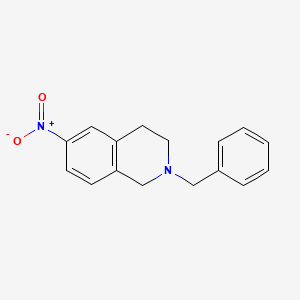
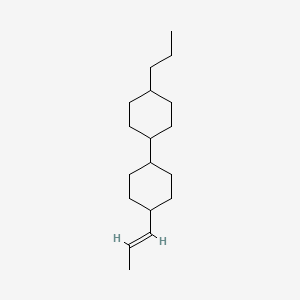

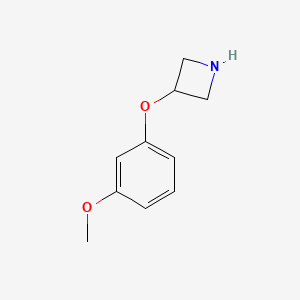
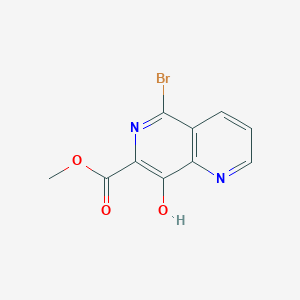
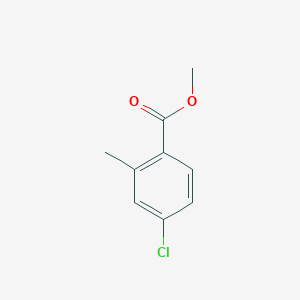
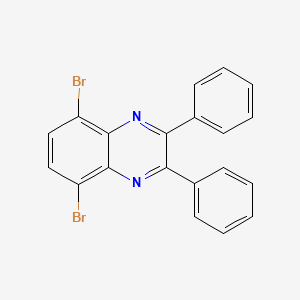
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)
